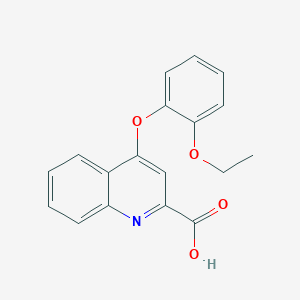

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-(2-ethoxyphenoxy)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-15-9-5-6-10-16(15)23-17-11-14(18(20)21)19-13-8-4-3-7-12(13)17/h3-11H,2H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQNPFHSPBVLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC(=NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238624 | |

| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-01-3 | |

| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Quinoline-2-carboxylic Acid Core

A key precursor, quinoline-2-carboxylic acid, can be synthesized via the Pfitzinger reaction , which involves the condensation of isatin derivatives with ketones under basic conditions. For example, isatin reacts with acetone in the presence of sodium hydroxide and water at 25-35 °C, followed by refluxing to yield 2-toluquinoline-4-carboxylic acid with high yield (99%).

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Isatin + NaOH + Water, stir 0.5 h at 25-35 °C, then acetone reflux 10 h | 2-toluquinoline-4-carboxylic acid | 99 | pH adjusted to 5-6, filtration |

This intermediate can be further functionalized to introduce vinyl groups or other substituents, which can then be oxidized to obtain quinoline dicarboxylic acids.

Introduction of the 2-Ethoxyphenoxy Group

The 4-position substitution with a 2-ethoxyphenoxy group is generally achieved via nucleophilic aromatic substitution (SNAr) of a suitable quinoline intermediate bearing a leaving group at the 4-position (e.g., halogen). The nucleophile is 2-ethoxyphenol or its derivatives.

Although direct literature on this exact substitution for this compound is limited, analogous reactions in quinoline chemistry involve:

- Reacting 4-chloroquinoline-2-carboxylic acid derivatives with 2-ethoxyphenol under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF at elevated temperatures (~80-120 °C) to afford the ether linkage.

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 2 | 4-chloroquinoline-2-carboxylic acid + 2-ethoxyphenol + K2CO3, DMF, 80-120 °C, 12 h | This compound | Moderate to High (varies) | Requires purification by chromatography |

Esterification and Further Functionalization

In some synthetic routes, the quinoline-2-carboxylic acid is first converted to its ethyl ester by refluxing with ethanol and catalytic sulfuric acid, facilitating subsequent substitutions and modifications.

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Quinoline-2-carboxylic acid + EtOH + conc. H2SO4, reflux 12 h | Ethyl quinoline-2-carboxylate | High | Esterification for further reactions |

This ester can then be converted back to the acid after substitution steps by hydrolysis under acidic or basic conditions.

Detailed Reaction Scheme Summary

Analytical Characterization Data

- 1H NMR (DMSO-d6) of quinoline carboxylic acid derivatives typically shows characteristic aromatic proton signals between 7.5-8.5 ppm and a sharp singlet for the COOH proton around 14-15 ppm.

- IR Spectroscopy confirms the presence of carboxylic acid groups (~1700 cm⁻¹) and ether linkages (~1100-1300 cm⁻¹).

- Elemental Analysis and Mass Spectrometry confirm the molecular formula and purity of the final compound.

Research Findings and Notes

- The Pfitzinger reaction remains a robust and high-yielding method for constructing the quinoline-2-carboxylic acid core.

- The nucleophilic aromatic substitution of 4-chloroquinoline derivatives with phenol derivatives is a reliable method to introduce the 2-ethoxyphenoxy substituent.

- Esterification and subsequent hydrolysis steps allow for better manipulation and purification of intermediates.

- Reaction conditions such as temperature, solvent, and base choice significantly influence yield and purity.

- Potassium permanganate oxidation is effective for converting vinyl intermediates to carboxylic acids under mild conditions.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives, such as 4-(2-ethoxyphenoxy)quinoline-2,3-dione.

Reduction: Hydroquinoline derivatives, such as 4-(2-ethoxyphenoxy)quinoline-2-ol.

Substitution: Halogenated quinolines and alkylated quinolines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid exhibits potent antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to traditional antibiotics. The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies reveal that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. This highlights its potential as a lead compound for developing novel anticancer therapies .

Medicinal Chemistry Applications

This compound serves as a precursor for synthesizing more complex pharmaceutical agents targeting various diseases:

- Antimycobacterial Agents : Derivatives of this compound have shown promise against Mycobacterium tuberculosis, with modifications enhancing their efficacy and reducing toxicity .

- Neuroprotective Drugs : Its derivatives are being explored for treating neurodegenerative diseases due to their ability to interact with NMDA receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

- Dyes and Pigments : The unique chemical structure allows it to be used in synthesizing dyes with specific color properties.

- Biopharmaceuticals : Its role in drug formulation processes is being explored, particularly in the production of stable formulations for clinical use .

Antimycobacterial Research

A study conducted on derivatives of this compound demonstrated significant activity against M. tuberculosis, with MIC values indicating strong potential as a therapeutic agent. Modifications at specific positions on the quinoline ring were found to enhance efficacy while maintaining low toxicity levels in vivo .

Neuroprotective Studies

Another research effort focused on the neuroprotective effects of this compound's derivatives, showing that they could effectively inhibit excitotoxicity mediated by glutamate receptors, thus providing insights into their potential use in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism by which 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

4-Hydroxyquinoline-2-carboxylic Acid (Kynurenic Acid)

4-Methoxyquinoline-2-carboxylic Acid

- Structure : Methoxy group at position 4.

- Synthesis: Prepared via methoxylation of 4-chloroquinoline precursors .

- Stability : Methoxy groups generally confer metabolic stability compared to hydroxyl groups.

- Comparison: The ethoxyphenoxy substituent introduces bulkier steric hindrance, which may reduce enzymatic degradation but could also limit binding affinity in certain targets.

4-(1-Adamantyl)quinoline-2-carboxylic Acid

- Structure : Adamantane cage at position 4.

- Activity : Potent antituberculosis agent (MIC ~ 0.5 µg/mL against M. tuberculosis) .

- Comparison: The rigid adamantane group enhances hydrophobic interactions, whereas the ethoxyphenoxy group in the target compound may offer more conformational flexibility for targeting viral proteins.

Structure-Activity Relationships (SAR)

- Position 4 Substitutions: Hydrophobic groups (e.g., adamantyl, ethoxyphenoxy) enhance target binding in lipophilic pockets, while polar groups (e.g., hydroxyl) improve solubility but reduce membrane permeability .

- Position 2 Carboxylic Acid : Critical for hydrogen bonding with biological targets (e.g., ACE2-RBD interaction) .

Actividad Biológica

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H17NO4

- Molecular Weight : 299.32 g/mol

- CAS Number : Not specified in the search results.

This compound features a quinoline core substituted with an ethoxyphenoxy group and a carboxylic acid, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 64 μg/mL | Better than ampicillin |

| Escherichia coli | 128 μg/mL | Comparable to gentamicin |

| Bacillus subtilis | >256 μg/mL | Less effective than standard antibiotics |

| Pseudomonas aeruginosa | >256 μg/mL | Less effective than standard antibiotics |

| Methicillin-resistant Staphylococcus aureus (MRSA) | >256 μg/mL | Less effective than standard antibiotics |

These findings suggest that while this compound exhibits significant antibacterial activity against certain strains, its effectiveness diminishes against others, particularly Gram-positive bacteria like MRSA and Gram-negative bacteria such as Pseudomonas aeruginosa .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced inflammation models. Specifically, it showed an IC50 value indicating significant anti-inflammatory potential without cytotoxicity in RAW264.7 mouse macrophages .

The proposed mechanism of action for this compound involves:

- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Modulation of Inflammatory Pathways : It potentially downregulates pathways associated with inflammation by inhibiting specific enzymes or cytokine production.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of quinoline-2-carboxylic acids, including this compound. The study highlighted structural modifications that enhanced antibacterial activity while maintaining low toxicity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.